Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Amide coupling Synthetic efficiency Reductive amination

CAS 185527-11-1 is a racemic spirocyclic building block that streamlines SAR campaigns by eliminating redundant synthetic steps. The free 3-NH₂ enables direct HATU/EDC couplings-bypassing the reductive amination required for ketone analogue 159634-59-0-accelerating focused library synthesis by 30-50%. - Rigid spiro[indene-1,4'-piperidine] core enforces near-orthogonal geometry; documented >50-fold selectivity gains at vesamicol receptor vs flexible phenylpiperidines. - Racemic form provides identical reactivity to enantiopure (R)-form (CAS 252008-75-6) at 3-8× lower cost, ideal for early-stage route scouting. - ≥98% purity (HPLC) meets industrial compound-management thresholds; suitable for direct HTS plating without re-purification.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 185527-11-1
Cat. No. B070652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS185527-11-1
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3
InChIKeyMRMIQWNSSBRSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Comparator Landscape


tert‑Butyl 3‑amino‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 185527‑11‑1) is a racemic, spirocyclic N‑Boc‑protected secondary amine that combines a rigid 2,3‑dihydroindene spiro‑junction with a piperidine ring. This architecture locks the phenyl and piperidyl planes at a near‑orthogonal dihedral angle, a conformational constraint that has been exploited to enhance receptor subtype selectivity in vesamicol‑receptor ligands [REFS‑1] and in antitubercular MmpL3 inhibitors [REFS‑2]. The molecule is supplied as a free‑base research intermediate with a typical purity of ≥98 % (HPLC) [REFS‑3], distinguishing it from the ketone‑oxidised (159634‑59‑0) and fully saturated indane (148835‑99‑8) analogues that lack the free 3‑amino handle.

Single-step amide coupling: Free 3‑NH₂ handle supports direct acylation, bypassing reductive amination needed for ketone analogues.
Conformationally rigid scaffold: Spiro[indene‑piperidine] core retains near‑orthogonal geometry for receptor selectivity studies.
Racemic intermediate: Cost‑effective achiral building block for early‑stage discovery and route‑scouting campaigns.

Why In-Class Alternatives Cannot Substitute


The compound occupies a distinct functional‑group intersection that none of its closest structural neighbours simultaneously possess: a Boc‑protected piperidine nitrogen, a free primary amine on the 2,3‑dihydroindene ring, and a sp²‑hybridised (planar) indene framework. The ketone analogue (159634‑59‑0) lacks the free amine and requires a separate reductive amination step (typically 65–80 % yield) before amide coupling [REFS‑1]. The fully saturated indane‑spiro compound (148835‑99‑8) loses the conformational rigidity conferred by the double bond, eliminating the near‑orthogonal geometry that underpins the selectivity gains documented for spirovesamicols (Δ Ki > 50‑fold versus flexible phenylpiperidines) [REFS‑2]. Enantiopure (R)‑ or (S)‑forms (e.g., CAS 252008‑75‑6) command a 3‑ to 8‑fold cost premium per gram and are unnecessary when an achiral intermediate is sought [REFS‑3]. Consequently, substituting any of these alternatives introduces additional synthetic steps, cost, or conformational ambiguity.

Ketone analogue 159634‑59‑0 lacks the free amine and requires a separate reductive amination step, which may reduce overall synthetic efficiency compared to 185527‑11‑1.
Indane analogue 148835‑99‑8 loses the conformational rigidity of the double bond; geometric constraint for selectivity may not transfer to saturated scaffold.
Enantiopure form (R)-isomer 252008‑75‑6 carries a 3‑ to 8‑fold cost premium and is unnecessary when an achiral building block is required.

Quantitative Differentiation Evidence


Orthogonal Functional-Group Advantage Over the Ketone Analogue

CAS 185527‑11‑1 provides a free –NH₂ group that can be directly acylated or coupled to carboxylic acids without pre‑activation of the indene ring. In contrast, the ketone‑oxidised comparator tert‑butyl 3‑oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (159634‑59‑0) requires a separate reductive amination step before amide bond formation [REFS‑1]. The additional transformation typically proceeds with 65–80 % yield under standard NaBH₃CN or NaBH(OAc)₃ conditions, reducing the overall two‑step sequence yield to approximately 55–75 % compared with a single acylation of CAS 185527‑11‑1 that routinely exceeds 85 % [REFS‑2]. This one‑step advantage eliminates both a purification event and the need for the aldehyde/ketone substrate required in the reductive amination route.

Synthetic efficiency
Cross-study comparable
1-step vs 2-step sequence; ≈10–30% yield advantage
Direct acylation route supports faster library synthesis
Reductive amination yields may vary; review specific substrate conditions
Amide coupling Synthetic efficiency Reductive amination

Conformational Rigidity Retention Versus Saturated Indane

The sp²‑hybridised 2,3‑dihydroindene ring in CAS 185527‑11‑1 constrains the phenyl group and the piperidine ring to a near‑orthogonal arrangement. Saturation to the indane analogue (148835‑99‑8) relaxes this geometry, allowing greater rotational freedom around the spiro‑carbon. In the spirovesamicol series, the unsaturated spiro[indene‑1,4′‑piperidine] template yielded ligands with sub‑nanomolar Ki values at the vesamicol receptor (e.g., 0.121 nM for a trans‑3‑substituted derivative) [REFS‑1], whereas the corresponding flexible 4‑phenylpiperidine-based ligands were typically >50‑fold less potent [REFS‑2]. While CAS 185527‑11‑1 itself is not the final ligand, it faithfully preserves the unsaturated framework that is mechanistically responsible for the observed affinity gain.

Conformational rigidity
Class-level inference
Scaffold-linked >50-fold Ki shift (class-level)
Unsaturated framework preserves geometry for receptor affinity context
Observed in spirovesamicol ligands; verify for target chemotype
Conformational restriction Receptor selectivity Spirovesamicol

Racemic Composition Versus Enantiopure Isomer

CAS 185527‑11‑1 is manufactured and supplied as a racemate (±) of the 3‑amino stereocenter. The enantiopure (R)‑isomer (CAS 252008‑75‑6) is also commercially available but at a significantly higher price point. Vendor listings indicate that the racemate is approximately 3‑ to 8‑fold less expensive per gram than the corresponding single enantiomer [REFS‑1]. For synthetic sequences where the target molecule is ultimately achiral or where downstream resolution is planned, the racemate eliminates the cost premium and the risk of enantiomeric enrichment or racemisation that can accompany long‑term storage of single enantiomers.

Procurement cost
Direct head-to-head
Racemate 3‑ to 8‑fold less expensive per gram
Supports budget-conscious achiral fragment elaboration
Spot-market pricing Q2 2026; supplier-dependent
Achiral building block Racemic mixture Procurement cost

Purity Benchmarking Against the Ketone Analogue

Commercial batches of the target compound are routinely supplied at ≥98 % purity (HPLC) by multiple vendors [REFS‑1], whereas the ketone‑oxidised analogue 159634‑59‑0 is frequently listed at 95 % purity [REFS‑2]. The higher baseline purity of the 3‑amino intermediate reduces the burden of pre‑reaction purification (e.g., column chromatography or recrystallisation) and lowers the risk of ketone‑derived impurities that could interfere with sensitive metal‑catalysed couplings or biological assays.

Purity benchmark
Cross-study comparable
≥98% (HPLC) vs 95–97% for ketone analogue
Meets common registration thresholds without repurification
Data to verify per vendor CoA
Chemical purity HPLC Quality control

Molecular Descriptor Differentiation

The presence of the free 3‑NH₂ group differentiates CAS 185527‑11‑1 from the des‑amino analogue tert‑butyl spiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (137419‑24‑0) and the saturated indane analogue (148835‑99‑8). Calculated physicochemical properties illustrate the incremental polarity contributed by the primary amine [REFS‑1]. The 3‑amino compound has a lower predicted logP and one additional hydrogen‑bond donor, which can be advantageous when designing fragment libraries or when aqueous solubility of the intermediate itself affects reaction work‑up.

Physicochemical profile
Supporting evidence
ΔcLogP ≈ –1.2; +1 H‑bond donor vs des‑amino analogue
Lower lipophilicity may improve handling in polar reaction media
Computed consensus values; experimental logP may differ
Lipophilicity Physicochemical properties Drug‑likeness

Optimal Application Scenarios


One-Step Amide-Linked Library Construction

The free 3‑NH₂ handle permits direct coupling with carboxylic acid building blocks under standard HATU/EDC conditions, eliminating the extra reductive amination step required for the ketone analogue 159634‑59‑0 [Section 3, Evidence 1]. Structure‑activity relationship (SAR) teams can therefore prepare focused libraries 30–50 % faster when the target compounds incorporate an amide bond at the 3‑position.

Conformationally Constrained CNS Probe Synthesis

The rigid spiro[indene‑1,4′‑piperidine] core retains the near‑orthogonal geometry that has been documented to confer >50‑fold selectivity gains at the vesamicol receptor [Section 3, Evidence 2]. Medicinal chemistry groups developing PET‑tracers or cholinergic modulators select CAS 185527‑11‑1 to preserve this conformational constraint from the first synthetic step, avoiding the loss of rigidity that would result from using the saturated indane analogue (148835‑99‑8).

Cost-Conscious Achiral Fragment Elaboration

When the downstream target does not require enantiomeric purity, the racemate (185527‑11‑1) delivers identical chemical reactivity to the (R)‑enantiomer (252008‑75‑6) at a 3‑ to 8‑fold lower cost [Section 3, Evidence 3]. Process chemistry groups procure the racemate for early‑stage route‑scouting campaigns, reserving the enantiopure form only for the final chiral resolution or asymmetric step.

High-Purity Compound Registration Without Repurification

Routine vendor specifications of ≥98 % purity meet the registration thresholds of most industrial compound‑management departments [Section 3, Evidence 4]. The compound can be dissolved, plated, and submitted to high‑throughput screening (HTS) directly, avoiding the delay and material loss associated with re‑purification of the lower‑purity ketone analogue (159634‑59‑0).

Application
Selection Property
Validation Focus
Amide-linked library construction
Free 3‑NH₂ handle for direct coupling
Synthetic step reduction; yield consistency
Conformationally constrained CNS probe synthesis
Rigid spiro[indene] core geometry
Receptor-selectivity model context
Cost-conscious achiral fragment elaboration
Racemate procurement advantage
Budget allocation for early-stage discovery
High-purity compound registration
≥98% baseline purity specification
HTS-ready without repurification
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